1-(4-Chloro-3-methylphenyl)ethanone
Overview
Description
1-(4-Chloro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO. It is also known as 4’-Chloro-3’-methylacetophenone. This compound is characterized by a chloro and methyl group attached to a phenyl ring, with an ethanone group as the functional group. It is commonly used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chloro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the compound is often produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Formation of 1-(4-chloro-3-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)ethanone depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attach to the aromatic ring .
Comparison with Similar Compounds
- 1-(3-Chloro-4-methylphenyl)ethanone
- 1-(4-Methylphenyl)ethanone
- 1-(3-Chloro-4-methoxyphenyl)ethanone
Comparison: 1-(4-Chloro-3-methylphenyl)ethanone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity towards certain reagents .
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGZLJCLDWTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343860 | |
Record name | 1-(4-Chloro-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37074-39-8 | |
Record name | 1-(4-Chloro-3-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37074-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro-3'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Stobbe condensation reaction in the context of 1-(4-chloro-3-methylphenyl)ethanone?
A1: The research article highlights the use of this compound, also known as 4-chloro-3-methylacetophenone, as a starting material in a Stobbe condensation reaction []. This reaction involves the condensation of this compound with diethyl cyclohex-1-enyl succinate in the presence of potassium t-butoxide. This reaction leads to the formation of a crucial intermediate, trans-(4-Cl-3-Me/COOEt)-2-cyclohex-4-(4-chlorotolyl)buten-3-oic acid, which acts as a building block for synthesizing various pyridazinonyl, naphthyl, and benzofluorenonyl derivatives. These derivatives are of interest for their potential biological activities and applications in medicinal chemistry.
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